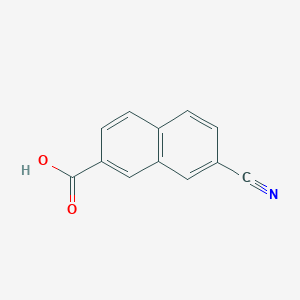

7-Cyano-2-naphthoic acid

Description

Contextualization within the Naphthoic Acid Family and Naphthalene (B1677914) Derivatives

7-Cyano-2-naphthoic acid belongs to the broader family of naphthoic acids, which are naphthalene rings substituted with one or more carboxyl groups. acs.org Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings. lookchem.com The substitution pattern on the naphthalene core gives rise to a wide array of isomers with distinct chemical and physical properties. For instance, 1-naphthoic acid and 2-naphthoic acid are the two basic isomeric carboxylic acid derivatives of naphthalene. acs.org

Naphthoic acid derivatives, in general, are valuable compounds in various fields of chemistry. researchgate.netacs.org They serve as important intermediates and building blocks in organic synthesis. chemicalbook.com The naphthalene framework itself is a key component in many commercially important chemicals, including dyes and solvents. lookchem.com The addition of functional groups to the naphthalene ring, as in the case of this compound, creates derivatives with tailored properties for specific applications in materials science and medicinal chemistry.

Significance of Cyano and Carboxylic Acid Functionalities in Aromatic Systems

The chemical behavior of this compound is largely dictated by its two functional groups: the cyano (-C≡N) group and the carboxylic acid (-COOH) group, attached to the aromatic naphthalene system.

The carboxylic acid group is an acidic functional group that can donate a proton. google.com In aromatic systems, the acidity of the carboxylic acid can be influenced by other substituents on the ring. google.com It is a versatile functional group that can participate in a variety of reactions, such as esterification and amidation, making it a crucial handle for synthesizing more complex molecules. google.com The carboxyl group is also known to be a strong directing group in electrophilic aromatic substitution reactions.

The cyano group , or nitrile, is a strongly electron-withdrawing group. researchgate.net When attached to an aromatic ring, it deactivates the ring towards electrophilic aromatic substitution. researchgate.netlibretexts.org This electronic effect is due to both induction and resonance. The cyano group is also a valuable synthetic precursor, as it can be hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov The presence of a cyano group in a molecule can significantly influence its electronic properties, such as its fluorescence and its ability to coordinate with metal ions. libretexts.orgfrontiersin.org

The combination of a carboxylic acid and a cyano group on the same aromatic scaffold, as in this compound, creates a molecule with a unique push-pull electronic character and multiple points for chemical modification.

Overview of Key Research Areas Pertaining to this compound and its Close Analogues

Research involving this compound and its close analogues is primarily concentrated in the fields of medicinal chemistry and materials science.

In medicinal chemistry , the 7-cyano-naphthalene scaffold has been incorporated into molecules designed as enzyme inhibitors. For example, [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid has been investigated as a potent and orally active inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for the treatment of diabetes and cancer. researchgate.netduke.edu Furthermore, 4,7-disubstituted 2-naphthoic acid derivatives have been identified as antagonists for the P2Y14 receptor, which is implicated in inflammatory processes. acs.org The 7-cyano substituent is often explored for its electronic effects on the biological activity of the parent molecule.

In materials science , the rigid, planar structure of the naphthalene core, combined with the coordinating ability of the cyano and carboxyl groups, makes these compounds interesting candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). The cyano group can coordinate to metal centers, and the carboxylic acid can act as a linker, leading to the formation of extended, ordered structures with potential applications in gas storage, catalysis, and luminescence. libretexts.orgresearchgate.net While specific studies on this compound in this context are not widely reported, the principles of coordination chemistry suggest its potential as a versatile building block. libretexts.orgbyjus.comopenstax.org The fluorescence properties of naphthalene derivatives are also of great interest, and the introduction of a cyano group can modulate these properties, opening up possibilities for the development of new fluorescent probes and sensors. frontiersin.orgmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C12H7NO2 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

7-cyanonaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H7NO2/c13-7-8-1-2-9-3-4-10(12(14)15)6-11(9)5-8/h1-6H,(H,14,15) |

InChI Key |

QDGDSTIWXLBLNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Cyano 2 Naphthoic Acid and Analogues

Direct Synthetic Routes to 7-Cyano-2-naphthoic Acid

Direct synthetic pathways to this compound are not extensively documented in readily available literature, suggesting that its preparation often involves multi-step sequences where the cyano and carboxylic acid functionalities are introduced onto a pre-formed naphthalene (B1677914) core or its precursors. These methods often rely on the transformation of other functional groups at the 2 and 7 positions of the naphthalene ring.

Approaches for Regioselective Synthesis of Cyano-Naphthoic Acid Isomers

The precise placement of cyano and carboxyl groups on the naphthalene scaffold is a significant synthetic challenge. Several regioselective strategies have been developed to control the substitution pattern, leading to specific isomers of cyano-naphthoic acid.

Metallo-Dehalogenation and Subsequent Carboxylation Strategies

A common and effective method for introducing a carboxylic acid group at a specific position on an aromatic ring is through metallo-dehalogenation followed by carboxylation. This strategy involves the reaction of a halogenated naphthalene derivative, such as a bromonaphthonitrile, with an organometallic reagent, typically an alkyllithium like n-butyllithium, to form a lithiated intermediate. This intermediate is then quenched with carbon dioxide (often in the form of dry ice) and subsequently acidified to yield the desired naphthoic acid. google.comgoogle.com For instance, 6-bromo-1,2,3,4-tetrahydronaphthalene (B1267236) can be lithiated and then carboxylated to produce 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. google.comgoogle.com This approach offers high regioselectivity, as the position of the carboxyl group is dictated by the initial position of the halogen atom. The preparation of α-naphthoic acid from α-bromonaphthalene via a Grignard reagent and carbon dioxide is a classic example of this type of transformation. orgsyn.org

Palladium-Mediated Carbonylation Techniques

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carboxylic acids and their derivatives from aryl halides. nih.gov This methodology involves the coupling of an aryl halide or triflate with carbon monoxide and a suitable nucleophile in the presence of a palladium catalyst. scielo.br For the synthesis of naphthoic acids, a bromo-naphthonitrile can be subjected to palladium-catalyzed carbonylation. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.orgdiva-portal.org For example, the alkoxycarbonylation of 2-bromonaphthalene (B93597) has been successfully achieved using a catalytic system of Pd(dba)₂ and 1,1′-bis(diisopropylphosphino)ferrocene (dippf). acs.org This method is attractive for industrial applications due to its efficiency and the availability of various palladium catalysts. nih.gov

Table 1: Comparison of Regioselective Carboxylation Methods

| Method | Starting Material | Reagents | Key Intermediate | Advantages | Disadvantages |

| Metallo-dehalogenation | Bromo-naphthonitrile | Alkyllithium, CO₂ | Lithiated naphthonitrile | High regioselectivity | Requires cryogenic temperatures and strictly anhydrous conditions |

| Palladium-mediated Carbonylation | Bromo-naphthonitrile | CO, Pd catalyst, Nucleophile | Acylpalladium complex | High efficiency, industrial applicability | Cost of palladium catalyst, toxicity of CO gas |

Oxidative Aromatization and Oxidation of Alkylarenes

Another synthetic route involves the oxidation of alkyl-substituted naphthalenes. This is a general method for preparing aromatic carboxylic acids. orgsyn.org For instance, 2-methylnaphthalene (B46627) can be oxidized to 2-naphthoic acid in high yield using sodium dichromate. orgsyn.orgorgsyn.org Similarly, other alkylnaphthalenes can be oxidized to the corresponding naphthalene carboxylic acids using oxidizing agents like nitrogen dioxide at elevated temperatures. google.com Aromatization of a partially saturated ring system can also be employed. For example, a tetrahydronaphthalene derivative can be aromatized to the corresponding naphthalene. google.comgoogle.com This can be achieved by heating with a catalyst such as Pd/C or by stirring with elemental sulfur. google.com

More recent methods have explored the use of heterogeneous catalysts for the selective oxidation of alkylarenes. For example, Cr-MCM-41 in combination with tert-butyl hydroperoxide (TBHP) has been used for the benzylic oxidation of 2-methylnaphthalene to 2-naphthoic acid. iitm.ac.in

Precursor Synthesis and Intermediate Transformations for Naphthonitrile and Naphthoic Acid Formation

The synthesis of this compound and its isomers often relies on the availability of suitably functionalized precursors and the efficient transformation of intermediate compounds.

The introduction of a cyano group can be achieved through various methods. One common approach is the Sandmeyer reaction, where an amino group is converted to a nitrile via a diazonium salt. For example, 3-amino-2-naphthoic acid can be converted to 3-cyano-2-naphthoic acid. orgsyn.orgontosight.ai Another method is the cyanation of a halogenated precursor using a cyanide source like copper(I) cyanide. google.comgoogle.com Aldehydes can also be converted to nitriles in a one-pot transformation. missouri.edu

The synthesis of naphthoic acid precursors can be achieved through various routes, including the hydrolysis of esters or nitriles. orgsyn.org For example, methyl 4-bromo-2-naphthoate can be synthesized from 3-bromocoumalic acid methyl ester and anthranilic acid, which then can be converted to 4-bromo-2-naphthonitrile. google.com The hydrolysis of the nitrile group can then yield the corresponding carboxylic acid.

A notable route for creating substituted naphthalenes involves the Diels-Alder reaction. For instance, a benzyne, generated in situ from anthranilic acid, can undergo a [4+2] cycloaddition with a substituted pyrone derivative, like a 3-bromocoumalic ester, to form a bromo-naphthoate intermediate after extrusion of carbon dioxide. google.com This intermediate can then be further functionalized.

Considerations for Enantioselective Synthesis and Chiral Induction in Naphthalene Systems

While the synthesis of achiral this compound is the primary focus, it is important to consider the broader context of chirality in naphthalene systems, as many substituted naphthalenes exhibit axial chirality. mdpi.com The development of enantioselective methods for the synthesis of naphthalene derivatives is a growing area of research. chemistryviews.org

Catalytic asymmetric dearomatization (CADA) reactions are an effective strategy for creating chiral polycyclic structures from planar aromatic compounds like naphthalene. acs.org For instance, a gadolinium(III)-catalyzed asymmetric [4+2] cycloaddition of naphthalene derivatives has been developed. acs.org Another approach involves the use of chiral catalysts to control the stereochemistry of reactions on naphthalene precursors. For example, tartaric acid has been used as a catalyst for the enantioselective [4+2] cycloaddition of isochromene acetals to produce chiral dihydronaphthalenes. acs.org

Chiral induction in naphthalene systems can also be achieved through the use of chiral guests that can interact with and induce chirality in dynamically racemic macrocyclic structures containing naphthalene units. rsc.org The presence of an existing chiral center in a molecule can also influence the stereochemical outcome of subsequent reactions on a naphthalene ring system. beilstein-journals.org These advanced concepts highlight the potential for creating enantiomerically pure, complex molecules derived from the naphthalene scaffold.

Advanced Spectroscopic and Photophysical Investigations

Fluorescence Spectroscopy and Emission Properties

Fluorescence spectroscopy is a powerful tool for probing the electronic and structural dynamics of molecules in their excited states. For cyano-substituted naphthoic acids, it reveals a rich photochemistry governed by processes such as excited-state proton transfer (ESPT).

Excited-state proton transfer (ESPT) is a photochemical reaction where a proton is transferred from a photoacid to a nearby solvent or acceptor molecule upon electronic excitation. rsc.orgmasterorganicchemistry.com For aromatic alcohols and acids, the acidity of the proton-donating group (like -OH or -COOH) can increase by several orders of magnitude in the excited singlet state (S₁) compared to the ground state (S₀). rsc.org This phenomenon is driven by a significant redistribution of electron density within the aromatic ring upon photoexcitation. researchgate.net

The introduction of a strong electron-withdrawing group, such as a cyano (-CN) group, profoundly influences ESPT dynamics. In a series of cyano-substituted 2-naphthols (cyanonaphthols), the cyano group significantly enhances the photoacidity. instras.com This enhancement activates ESPT even in less polar solvents like alcohols, whereas the parent 2-naphthol (B1666908) only undergoes efficient proton transfer in water. instras.comrsc.org The rate of ESPT from various cyano-substituted 2-naphthols has been measured in H₂O and D₂O, showing a clear dependence on the position of the cyano substituent. researchgate.net While direct kinetic data for 7-Cyano-2-naphthoic acid is not extensively documented, the principles derived from cyanonaphthols suggest that the 7-cyano substituent would similarly enhance the proton-donating ability of the carboxylic acid group in the excited state. The ESPT process can be described as a sequence of steps: photoexcitation of the acid, proton dissociation in the excited state, and subsequent recombination or relaxation. masterorganicchemistry.com

Photoacidity is quantified by the change in the acid dissociation constant (pKa) upon excitation to the S₁ state (pKa). A large negative change (ΔpKa = pKa - pKa) indicates a significant increase in acidity. The Förster cycle is a thermodynamic model used to estimate pKa* from spectroscopic data. rsc.orgnih.gov

Cyano-substituted naphthols are among the strongest known organic photoacids, often termed "superphotoacids". instras.comlookchem.comchemicalbook.com For instance, 6-Cyano-2-naphthol exhibits a ground-state pKa of 8.4, which plummets to a pKa* of 0.2 in the excited state. lookchem.comchemicalbook.com Even more dramatic effects are seen with 5,8-dicyano-2-naphthol, which has a calculated pKa* of -4.5. instras.com This remarkable increase in acidity is attributed to the stabilization of the excited conjugate base (anion).

A key theoretical explanation for this superphotoacid behavior is the concept of "excited-state antiaromaticity". rsc.orgnih.gov According to Baird's rule, a [4n+2] π-electron system like naphthalene (B1677914), which is aromatic in the ground state, becomes antiaromatic in its first excited singlet state. rsc.org Deprotonation in the excited state helps to relieve this antiaromaticity, thereby stabilizing the resulting excited anion. nih.gov The cyano group, being a powerful electron-withdrawing substituent, enhances this "antiaromaticity relief" upon deprotonation, leading to a more stable conjugate base and thus stronger photoacidity. rsc.orgnih.gov In contrast, for 2-naphthoic acid itself, deprotonation from the carboxylic acid group does not significantly lessen the excited-state antiaromaticity of the naphthalene ring because the negative charge is primarily localized on the carboxylate group. nih.gov However, the addition of a cyano group at the 7-position is expected to increase the electronic communication and enhance the stabilization of the excited conjugate base.

Table 1: Ground and Excited-State Acidity of Selected Naphthol Derivatives

| Compound | pKa (S₀) | pKa* (S₁) | ΔpKa | Reference |

|---|---|---|---|---|

| 2-Naphthol | 9.5 | 2.8 | -6.7 | nih.gov |

| 6-Cyano-2-naphthol | 8.4 | 0.2 | -8.2 | lookchem.comchemicalbook.com |

| 8-Cyano-2-naphthol | 8.4 | -0.8 | -9.2 | nih.gov |

| 5,8-Dicyano-2-naphthol | 7.8 | -4.5 | -12.3 | instras.comnih.gov |

Time-resolved fluorescence spectroscopy is essential for directly observing the kinetics of ESPT. researchgate.netbiorxiv.org By measuring the fluorescence decay of the photoacid (the protonated form) and the rise and decay of the fluorescence of its excited conjugate base (the deprotonated form), the rate constants for proton dissociation (k_d) and recombination (k_r) can be determined. researchgate.net

Picosecond time-resolved fluorescence studies on cyano-substituted 2-naphthols have revealed that the rate of excited-state proton transfer is highly dependent on the substitution pattern. researchgate.net These experiments provide direct evidence for the ultrafast nature of the proton transfer process. For this compound, one would expect to observe dual fluorescence under appropriate conditions: a higher-energy (shorter wavelength) emission from the locally excited neutral acid and a lower-energy (longer wavelength, Stokes-shifted) emission from the excited carboxylate anion formed via ESPT. researchgate.net The relative intensities and decay kinetics of these two bands would provide detailed information about the proton transfer mechanism and its efficiency.

Electronic Absorption Characteristics and Structural Correlations

The electronic absorption spectrum of a molecule is determined by its chromophore and the influence of substituents. For this compound, the chromophore is the naphthalene ring system. The position and intensity of the absorption bands are modulated by the carboxylic acid (-COOH) and cyano (-CN) groups.

Naphthalene exhibits characteristic absorption bands corresponding to π-π* transitions. ias.ac.in Substituents can cause a shift in these bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift). Both the -COOH and -CN groups are electron-withdrawing and can extend the π-conjugation of the naphthalene system, typically leading to bathochromic shifts. ias.ac.in The position of substitution is critical; studies on isomeric methoxy-naphthoic acids show that 2,3-disubstitution results in the largest bathochromic shift compared to other isomers, highlighting the influence of substituent placement on the electronic structure. ias.ac.in For this compound, the substituents are on different rings, and their interaction will dictate the precise absorption maxima. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict electronic absorption spectra and correlate them with molecular structure. scirp.org

Spectroscopic Monitoring of Ground and Excited-State Equilibria

The equilibrium between the acidic and basic forms of this compound can be monitored both in the ground state (S₀) and the excited state (S₁) using absorption and fluorescence spectroscopy, respectively.

In the ground state, the equilibrium is governed by the pKa. This can be determined by measuring the changes in the UV-Vis absorption spectrum as a function of pH. The presence of an isosbestic point, a wavelength at which the absorbance remains constant, is a strong indicator of a two-state equilibrium between the protonated acid and its conjugate base.

In the excited state, the equilibrium is governed by the pKa. This is often studied using fluorescence titration, where the fluorescence spectra are recorded at various pH values. tau.ac.il Upon excitation, the photoacid may fluoresce, or it may first undergo ESPT to form the excited conjugate base, which then fluoresces at a different, red-shifted wavelength. The relative fluorescence intensities of the acid and its conjugate base can be used to construct a titration curve and determine the pKa. tau.ac.il The significant difference between pKa and pKa* for photoacids like this compound is a direct consequence of the altered electronic distribution and increased acidity in the excited state, as described by the Förster cycle. rsc.orgnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. DFT calculations have been effectively employed to determine the structural and electronic properties of aromatic carboxylic acids. nih.gov For the related parent molecule, 2-naphthoic acid, DFT calculations using the B3LYP method with a 6-311+G** basis set have been performed to evaluate fundamental vibrational frequencies and intensities. nih.gov

Substituents play a significant role in modulating the reactivity and electronic characteristics of aromatic compounds. ajpchem.org In the case of 7-Cyano-2-naphthoic acid, the cyano (-CN) group, being a strong electron-withdrawing group, is expected to significantly influence the molecule's properties compared to the unsubstituted 2-naphthoic acid. DFT calculations can quantify these effects by computing key electronic descriptors. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically indicates higher chemical reactivity. mdpi.com The introduction of a cyano group would likely lower the HOMO-LUMO gap of this compound, suggesting greater reactivity compared to its parent compound. mdpi.com

Global reactivity descriptors derived from DFT, such as chemical hardness, ionization potential, electron affinity, and electrophilicity, provide a quantitative assessment of a molecule's stability and reaction tendencies. ajpchem.orgnih.gov

| Descriptor | Definition | Predicted Influence of 7-Cyano Group |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Decrease, indicating higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Decrease, indicating increased reactivity. |

| Ionization Potential (I) | Energy required to remove an electron. | Increase, due to electron-withdrawing nature. |

| Electron Affinity (A) | Energy released when an electron is added. | Increase, due to stabilization by the cyano group. |

| Electrophilicity (ω) | A measure of the ability to accept electrons. | Increase, enhancing its electrophilic character. |

This table outlines the predicted effects of the 7-cyano substituent on the electronic properties of 2-naphthoic acid, based on established principles of computational chemistry.

Analysis of Geometrical Optimization and Molecular Charge Density Plots

Geometrical optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable structure. mdpi.com For aromatic systems like naphthoic acids, DFT methods accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net In studies of 2-naphthoic acid, optimized geometric parameters calculated via DFT show good agreement with experimental data. researchgate.net For this compound, optimization would reveal how the cyano group affects the planarity of the naphthalene (B1677914) ring system and the orientation of the carboxylic acid group.

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from computational calculations that illustrate the charge distribution within a molecule. researchgate.net These plots map electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP plot would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group, indicating these are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the carboxyl group and potentially on the hydrogen atoms of the naphthalene ring, indicating sites for nucleophilic attack.

The electron-withdrawing cyano group would intensify the positive potential on the aromatic ring system, making it more susceptible to nucleophilic substitution compared to unsubstituted 2-naphthoic acid.

Prediction and Calculation of Electronic Structure and Nonlinear Optical (NLO) Parameters

The electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for understanding a molecule's optical and electronic properties. The HOMO-LUMO energy gap is a key parameter that influences NLO response; a smaller gap generally correlates with a larger NLO effect. scielo.org.mx The introduction of strong electron-donor and electron-acceptor groups connected by a π-conjugated system is a classic strategy for designing molecules with significant NLO properties. jmcs.org.mx

In this compound, the naphthalene ring acts as the π-conjugated bridge. The carboxylic acid group (-COOH) and the cyano group (-CN) are both electron-withdrawing, which complicates a simple donor-acceptor model. However, the presence of the highly polarizable π-system and the strong dipole moment induced by the cyano group suggests potential for NLO activity. Computational studies on similar cyano-functionalized aromatic systems have shown that the cyano group acts as an excellent electron acceptor, contributing to a significant intramolecular charge transfer (ICT) process upon excitation, which is fundamental to NLO response. jmcs.org.mxmdpi.com

DFT and Time-Dependent DFT (TD-DFT) are used to calculate NLO parameters like the first-order hyperpolarizability (β). researchgate.net A large β value is indicative of a strong second-order NLO response. scielo.org.mx For compounds with cyano groups acting as acceptors, studies have shown remarkably large hyperpolarizability values. scielo.org.mxresearchgate.net

| NLO Parameter | Description | Relevance to this compound |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Expected to be significant due to the polar cyano and carboxyl groups. |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | The extended π-system of the naphthalene ring contributes to high polarizability. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | The cyano group's electron-accepting nature is expected to enhance this value through ICT. scielo.org.mx |

This table summarizes key NLO parameters and their expected characteristics for this compound based on theoretical principles.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bond Strengths

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wave function into localized orbitals corresponding to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org This provides a detailed picture of the Lewis-like structure, charge distribution, and donor-acceptor (hyperconjugative) interactions within a molecule. wikipedia.orgwisc.edu These interactions are quantified by the second-order perturbation theory energy, E(2), which measures the stabilization energy resulting from electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu

For a molecule like this compound, NBO analysis would elucidate key interactions:

Intramolecular Charge Transfer: It would quantify the delocalization of electron density from the π-orbitals of the naphthalene ring (donors) to the antibonding π* orbitals of the cyano and carboxyl groups (acceptors).

Bond Strengths: NBO analysis can reveal the nature of specific bonds. For instance, a weakness in a particular bond might be explained by a strong hyperconjugative interaction involving its antibonding orbital. researchgate.net

Hybridization: The analysis provides information on the hybridization of atomic orbitals, which is related to the molecule's geometry.

In related aromatic systems, NBO analysis has successfully explained the effects of substituents on bond lengths and molecular stability. researchgate.net For this compound, a significant E(2) value for the interaction between the ring's π orbitals and the C≡N group's π* orbital would confirm the strong electron-withdrawing and conjugating effect of the cyano substituent.

Investigation of Excited-State Aromaticity/Antiaromaticity and its Influence on Acidity

The acidity of aromatic molecules can change dramatically upon electronic excitation, a phenomenon known as photoacidity. This change is intimately linked to the concepts of aromaticity and antiaromaticity in the ground (S₀) and first excited (S₁) states. According to Baird's rule, the rules for aromaticity are reversed in the excited state, meaning a [4n+2] π-electron system like naphthalene, which is aromatic in the ground state, becomes antiaromatic in its excited state. nih.gov

Computational studies using Nucleus-Independent Chemical Shift (NICS) calculations, a magnetic criterion for aromaticity, have been used to explore this phenomenon in 2-naphthoic acid. nih.govrsc.org NICS calculations for 2-naphthoic acid in its S₁ state yield large positive values, confirming its strong antiaromatic character upon excitation. nih.gov

Deprotonation in the excited state can either relieve or enhance this antiaromaticity, which in turn determines whether the molecule becomes a stronger or weaker acid.

For 2-naphthol (B1666908) , deprotonation in the S₁ state leads to a significant decrease in antiaromaticity, stabilizing the excited conjugate base and making it a much stronger acid (a photoacid). nih.gov

In contrast, for 2-naphthoic acid , deprotonation in the S₁ state leads to an increase in antiaromaticity in the conjugate base. nih.gov This destabilizes the excited conjugate base, making it much less favorable to deprotonate. As a result, 2-naphthoic acid is a much weaker acid in the excited state (a photo-base). nih.gov

The presence of a cyano group, a powerful electron-withdrawing substituent, is known to significantly enhance photoacidity in naphthols. rsc.org For this compound, the cyano group would further influence the electronic distribution in the excited state. While it would still be expected to follow the trend of 2-naphthoic acid and become less acidic upon excitation, the precise change in pKa* would be modulated by the cyano group's effect on the excited-state antiaromaticity of both the acid and its conjugate base.

| Compound | Ground State (S₀) pKa | Excited State (S₁) pKa | ΔpKa | Photoacidity Behavior |

| 2-Naphthol | 9.5 | 2.8 | -6.7 | Stronger Acid (Photoacid) |

| 2-Naphthoic acid | 4.2 | 11.5 | +7.3 | Weaker Acid (Photobase) |

| 8-Cyano-2-naphthol | 8.4 | -0.8 | -9.2 | Very Strong Photoacid |

Data sourced from a computational and experimental study on photoacidity. nih.govrsc.org The table illustrates the opposing effects of excitation on naphthols and naphthoic acids and the enhancing effect of a cyano substituent.

Molecular Docking and Homology Modeling for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). issaasphil.org This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov When an experimental 3D structure of the target protein is unavailable, a reliable model can often be constructed using homology modeling, which builds a structure based on the amino acid sequence of the target and the known structure of a homologous protein. issaasphil.orgbond.edu.au

A molecular docking study of this compound would involve several key steps:

Receptor Preparation: Obtaining the 3D structure of a target protein, either from a database like the Protein Data Bank or by generating a homology model. liverpool.ac.uk

Ligand Preparation: Generating the 3D, energy-minimized structure of this compound.

Docking Simulation: Using software to systematically sample various conformations and orientations of the ligand within the receptor's binding site. The software calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol). issaasphil.org

Post-Docking Analysis: Analyzing the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For instance, in docking studies of naphthalene-derived compounds against various enzymes, the naphthalene scaffold often participates in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.govnih.gov The carboxylate group of this compound would be a prime candidate for forming hydrogen bonds or salt bridges with basic residues like lysine (B10760008) or arginine, while the cyano group could act as a hydrogen bond acceptor. nih.gov Such computational analyses provide valuable hypotheses about the molecule's potential biological activity and mechanism of action, guiding further experimental validation. nih.gov

Research Applications and Functionalization

Medicinal Chemistry and Biological Target Modulation

In the realm of medicinal chemistry, the 7-Cyano-2-naphthoic acid framework has been instrumental in the design and synthesis of potent and selective modulators of various biological targets.

Derivatives of this compound have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. For instance, [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a compound derived from the this compound scaffold, has demonstrated significant inhibitory activity against PTP1B. The development of such inhibitors is a promising avenue for therapeutic intervention in metabolic diseases.

The 2-naphthoic acid template, to which this compound belongs, has been extensively explored for the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory responses. While direct studies on 7-cyano substituted antagonists are limited, the broader class of 4,7-disubstituted 2-naphthoic acid derivatives has yielded highly potent and selective P2Y14 receptor antagonists.

Furthermore, this structural framework has been successfully utilized to create fluorescent probes for studying the P2Y14 receptor. By attaching a fluorophore to the 2-naphthoic acid core, researchers have been able to visualize and characterize the receptor, aiding in drug discovery and the elucidation of its physiological roles.

Structure-activity relationship (SAR) studies on 2-naphthoic acid derivatives have provided valuable insights into the structural requirements for high-affinity binding to the P2Y14 receptor. These studies have systematically explored the impact of various substituents on the naphthalene (B1677914) ring on antagonist potency. While specific SAR data for the 7-cyano substitution is not extensively detailed in available literature, the general findings for this class of compounds underscore the importance of substitution patterns in achieving selectivity and high affinity for the target receptor.

Given this, it can be postulated that this compound would also be a substrate for CYP enzymes. The presence of the electron-withdrawing cyano and carboxylic acid groups would likely influence the rate and regioselectivity of its metabolism compared to unsubstituted naphthalene. However, without specific experimental data, its precise metabolic fate and the kinetics of the enzymatic reactions involved remain to be elucidated.

Material Science Applications

The unique electronic and photophysical properties of aromatic compounds containing cyano groups have led to their exploration in material science.

The incorporation of cyano groups into organic molecules can significantly influence their electronic properties, often leading to materials with desirable characteristics for organic electronics. While there is a lack of specific reports on the application of this compound in organic field-effect transistors (OFETs) or photovoltaic devices, the photophysical properties of related cyanonaphthols have been investigated. These studies indicate that the cyano group can enhance the photoacidity of naphthols.

The general principles of organic electronics suggest that molecules with extended π-systems and electron-withdrawing groups, such as this compound, could potentially function as n-type semiconductors. The carboxylic acid group also provides a handle for anchoring the molecule to semiconductor surfaces, a key feature for sensitizers in dye-sensitized solar cells (DSSCs). However, further research is required to synthesize and characterize the performance of this compound-based materials in these applications to validate their potential.

Development of Advanced Materials with Enhanced Conductivity and Optical Properties

Application in Photosensitive Materials

Specific examples of the use of this compound in the formulation or synthesis of photosensitive materials could not be identified in the available research.

Intermediates for Liquid Crystal Production

While the molecular structure of this compound, featuring a rigid naphthalene core and a polar cyano group, is suggestive of potential applications in liquid crystal synthesis, no direct reports of its use as an intermediate for liquid crystal production were found in the surveyed literature. Research in this area often involves molecules with similar structural motifs, such as other naphthalene carboxylic acid derivatives. researchgate.net

Analytical Chemistry and Sensing Platforms

This compound serves as a crucial structural motif in the development of sophisticated tools for analytical chemistry, particularly in the design of fluorescent probes for detecting specific ions and for use in biological assays.

Design and Application as "Turn-on" Fluorescence Probes for Anion Detection

The development of "turn-on" fluorescent sensors is a significant area of research due to their high sensitivity and low background interference, making them advantageous for environmental and biological applications. rsc.org These sensors are designed to exhibit a significant increase in fluorescence intensity upon binding with a target analyte.

Derivatives of this compound are utilized in the design of such probes, especially for the detection of anions like cyanide (CN⁻). colorado.edu The sensing mechanism often relies on the nucleophilic addition of the anion to the probe molecule, which alters its electronic structure and triggers a dramatic enhancement of its fluorescence. uchicago.edu This "turn-on" response allows for the highly selective and sensitive detection of target anions, even at very low concentrations. The detection limit for some cyanide sensors can be as low as 9.4 x 10⁻¹⁰ M, which is below the concentration deemed acceptable by the World Health Organization (WHO). rsc.org

Key Features of "Turn-on" Probes for Anion Detection:

| Feature | Description | Source(s) |

|---|---|---|

| High Sensitivity | Capable of detecting extremely low concentrations of the target anion. | rsc.orgcuhk.edu.hk |

| High Selectivity | Designed to respond specifically to one type of anion, avoiding interference from other similar ions. | rsc.orgcuhk.edu.hk |

| "Turn-on" Response | Fluorescence is initiated or significantly enhanced only in the presence of the analyte, minimizing background noise. | rsc.orgcolorado.edu |

| Real-Time Monitoring | Allows for the immediate observation of the sensing event. | rsc.org |

| Cost-Effectiveness | Often provides a more economical alternative to sophisticated instrumentation. | rsc.org |

Development of Fluorescent Molecular Probes for Biological Assays

The core structure of this compound is also integral to the creation of fluorescent molecular probes for various biological assays. researchgate.net These probes are invaluable tools for imaging and quantifying specific molecules within complex biological systems, including living cells. cuhk.edu.hk

The design of these probes involves incorporating the naphthoic acid framework into a larger molecule that includes a recognition site for a specific biological target and a fluorophore that signals the binding event. acs.org The "turn-on" mechanism is particularly useful in biological assays, as it ensures that a signal is produced only when the probe interacts with its target, allowing for clear visualization against the complex background of a cell or biological sample. acs.org These probes have been successfully used to detect various analytes in living systems, demonstrating their utility in real-time biological monitoring. rsc.org

Precursor in Dye and Pigment Synthesis

Although naphthalene-based compounds, particularly 2-naphthol (B1666908) derivatives, are widely used as coupling components in the synthesis of azo dyes, specific documentation detailing the use of this compound as a direct precursor in dye and pigment production was not found in the reviewed literature. cuhk.edu.hkunb.caresearchgate.netresearchgate.net

Supramolecular Chemistry and Confined Photochemical Reactions

While specific research detailing the extensive use of this compound in the fields of supramolecular chemistry and confined photochemical reactions is not widely documented in publicly available literature, the functional groups of the molecule provide a basis for discussing its potential applications. The structure of this compound, featuring a rigid naphthalene backbone, a carboxylic acid group, and a cyano group, suggests its potential utility as a building block in these advanced chemical domains.

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, known as supramolecular assemblies or supermolecules. The components of these assemblies are held together by non-covalent intermolecular forces. These interactions are weaker than covalent bonds and include hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π stacking, and electrostatic interactions. The field often utilizes a "host-guest" paradigm, where a larger host molecule encapsulates a smaller guest molecule.

The carboxylic acid group on this compound is a strong hydrogen bond donor and acceptor, making it a prime candidate for forming predictable and stable supramolecular structures through self-assembly or co-assembly with other molecules. The cyano group can also participate in non-covalent interactions, including dipole-dipole interactions and coordination with metal centers. The flat, aromatic surface of the naphthalene core is well-suited for π-π stacking interactions, which are crucial for the organization of many supramolecular architectures.

Confined photochemical reactions involve conducting light-induced reactions within a constrained space, such as the cavity of a host molecule or the channels of a crystal lattice. This confinement can lead to significant advantages over reactions in bulk solution, including enhanced reaction rates, increased efficiency, and high selectivity for a particular product. The pre-organization of reactants within the confined space can dictate the stereochemical outcome of the reaction.

The naphthalene core of this compound is a chromophore that can absorb light and undergo photochemical transformations, such as [2+2] photocycloaddition. If molecules of this compound were to be arranged in a suitable orientation within a supramolecular assembly (e.g., a crystal lattice or a host-guest complex), it is conceivable that irradiation could lead to specific, stereochemically controlled photodimerization products. The defined space would restrict the possible motions of the excited molecule, thereby favoring the formation of a single, desired isomer. However, specific experimental studies demonstrating such confined photochemical reactions with this compound are not prominent in the reviewed literature.

Reactivity and Mechanistic Studies

Carboxylation and Decarboxylation Reaction Mechanisms

Carboxylation

The synthesis of 7-Cyano-2-naphthoic acid typically involves the carboxylation of a suitable 7-cyano-2-substituted naphthalene (B1677914) precursor. A common synthetic route would be the conversion of 7-cyano-2-bromonaphthalene to an organometallic intermediate, such as a Grignard or organolithium reagent, followed by quenching with carbon dioxide.

The mechanism of carboxylation via an organolithium reagent, for instance, begins with the formation of 7-cyano-2-lithionaphthalene. This highly nucleophilic species then attacks the electrophilic carbon atom of carbon dioxide. This step forms a lithium carboxylate salt, which upon subsequent acidic workup, yields the final product, this compound. The presence of the electron-withdrawing cyano group can influence the stability and reactivity of the organometallic intermediate.

Decarboxylation

Decarboxylation is the removal of a carboxyl group with the release of carbon dioxide, a reaction that is generally challenging for aryl carboxylic acids due to the high stability of the aromatic ring. masterorganicchemistry.com However, under certain conditions, such as high temperatures or in the presence of catalysts, this transformation can occur. For naphthoic acids, catalytic decarboxylation has been demonstrated using metal oxides. doe.gov

The mechanism of decarboxylation for an aryl carboxylic acid like this compound would likely proceed through the protonation of the carboxyl group, followed by the cleavage of the C-C bond to release CO2 and a 7-cyanonaphthyl anion. This anion would then be protonated by a proton source in the reaction medium to give 7-cyanonaphthalene. The electron-withdrawing nature of the cyano group at the 7-position would destabilize a negative charge at the 2-position, making the decarboxylation process less favorable compared to naphthoic acids with electron-donating substituents. Alternative radical pathways can also be predominant, especially when transition metals are involved. doe.govnih.gov

Transition Metal-Catalyzed Reactions Involving this compound or its Precursors

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules. Palladium and nickel catalysts are particularly prominent in the synthesis of precursors to this compound and in reactions involving the acid itself.

A primary application of these catalysts is in cyanation reactions to introduce the cyano group onto the naphthalene ring. For example, a precursor such as a 7-halo-2-naphthoic acid derivative can be converted to this compound via palladium- or nickel-catalyzed cyanation.

The general mechanism for a palladium-catalyzed cyanation (a type of cross-coupling reaction) typically involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 7-bromo-2-naphthoic ester) to form a Pd(II) intermediate.

Transmetalation: The cyanide source (e.g., Zn(CN)₂) exchanges its cyano group with the halide on the palladium center.

Reductive Elimination: The desired aryl nitrile product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Nickel catalysts can also facilitate similar cyanation reactions, often offering a more cost-effective alternative to palladium. dicp.ac.cnnih.gov

Furthermore, the naphthoic acid moiety itself can participate in palladium-catalyzed reactions. For instance, palladium-catalyzed C-H activation and subsequent functionalization at positions ortho to the carboxylic acid group are known for other naphthoic acids and could potentially be applied to this compound.

Below is a table summarizing representative conditions for transition metal-catalyzed reactions relevant to the synthesis of cyano-substituted aromatic compounds.

| Catalyst System | Reactants | Cyanide Source | Conditions | Product Type |

| Pd(OAc)₂ / Ligand | Aryl Halide | K₄[Fe(CN)₆] | Base, Solvent, Heat | Aryl Nitrile |

| NiCl₂·6H₂O / dppf / Zn | Aryl Chloride | Zn(CN)₂ | DMAP, 50-80 °C | Aryl Nitrile |

| Pd(OAc)₂ / PCy₃·HBF₄ | Naphthoic Acid / Aryl Iodide | - | K₂CO₃, DMA, 130 °C | Arylated Naphthoic Acid |

Lithiation Reactions and Stereospecific Addition Pathways

Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to an adjacent ortho position. The carboxylate group (formed by the deprotonation of the carboxylic acid by the organolithium base) is a potent DMG. unblog.fr

For this compound, treatment with a strong lithium base like n-butyllithium would first deprotonate the acidic proton of the carboxyl group to form a lithium carboxylate. This carboxylate would then direct a second lithiation to one of the ortho positions, C1 or C3. The regioselectivity between these two positions would be influenced by steric hindrance and the electronic effect of the distant cyano group. Studies on 2-naphthoic acid derivatives suggest that lithiation can be directed to the C3 position. unblog.fr The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new functional groups. The cyano group itself is generally not a strong directing group for lithiation.

Stereospecific Addition Pathways

The concept of stereospecific addition is most relevant to non-aromatic systems like alkenes, where the geometry of the starting material dictates the stereochemistry of the product. nih.gov For an aromatic compound like this compound, this concept applies to reactions that involve the disruption of the aromatic system.

For example, if the naphthalene ring were to be partially reduced (e.g., via a Birch reduction), the resulting diene could undergo subsequent addition reactions. The stereochemical outcome of such an addition (i.e., whether the new groups add to the same face, syn-addition, or opposite faces, anti-addition) would depend on the reaction mechanism. For instance, catalytic hydrogenation typically proceeds via syn-addition, while bromination of an alkene often occurs through an anti-addition mechanism involving a bromonium ion intermediate. While no specific examples for this compound derivatives are available, these general principles of stereoselectivity would apply to any non-aromatic intermediates derived from it.

Investigation of Excited-State Chemical Processes and Photochemical Decaging

Excited-State Chemical Processes

Upon absorption of light, molecules are promoted to an electronically excited state with different chemical properties compared to their ground state. Aromatic molecules containing both an electron-withdrawing group and a proton-donating group can exhibit excited-state proton transfer (ESPT). instras.com The cyano group is a strong electron-withdrawing group, and in conjunction with the carboxylic acid group on the naphthalene ring, it can render this compound a "photoacid."

This means that upon photoexcitation, the acidity of the carboxylic acid proton is significantly increased. This phenomenon can be explained by the Förster cycle, which relates the ground-state acidity (pKa) to the excited-state acidity (pKa*) through the electronic transition energies of the acidic and basic forms of the molecule. instras.com For related compounds like cyano-2-naphthols, the cyano group facilitates ESPT, leading to a dramatic drop in the pKa value upon excitation. instras.com This process occurs on an ultrafast timescale, often in the picosecond range. The increased acidity in the excited state is a result of charge redistribution within the molecule upon photoexcitation, where electron density is pulled away from the proton-donating group towards the cyano-substituted part of the naphthalene ring.

The table below shows the ground-state (pKa) and excited-state (pKa*) acidities for 2-naphthol (B1666908) and some of its cyano-substituted derivatives, illustrating the significant increase in acidity in the excited state. A similar trend would be expected for this compound.

| Compound | pKa (Ground State) | pKa* (Excited State) |

| 2-Naphthol | ~9.5 | ~2.8 |

| 5-Cyano-2-naphthol | ~8.6 | ~0.7 |

| 8-Cyano-2-naphthol | ~8.4 | ~-0.8 |

Data for cyano-2-naphthols are illustrative of the photoacid effect.

Photochemical Decaging

Photochemical decaging, or the use of photoremovable protecting groups, is a technique where a biologically active molecule is rendered inert by attachment to a photosensitive moiety. nih.gov Irradiation with light of a specific wavelength cleaves the bond to the protecting group, releasing the active molecule with high spatial and temporal control.

While this compound itself is not a typical photocage, molecules with similar structural motifs (cyano-aromatics) can be incorporated into photoremovable protecting group strategies. For instance, a carboxylic acid could be "caged" as an ester with a photolabile group. The photochemistry often involves an excited-state reaction, such as an intramolecular rearrangement or electron transfer, that leads to the cleavage of the bond holding the "caged" molecule. nih.gov Recently, cyanine (B1664457) dyes have been repurposed as photocages for the efficient release of carboxylic acids upon irradiation with near-infrared light, proceeding through a photooxidative pathway. researchgate.netnih.govnih.gov The cyanonaphthyl moiety, with its unique photophysical properties, represents a potential scaffold for the design of new photoremovable protecting groups, although specific applications involving the this compound structure in this context are not yet established.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on the application of modern catalytic systems. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful tool for the direct cyanation of naphthoic acid precursors. The development of more robust and reusable palladium catalysts could significantly improve the atom economy and reduce the environmental impact of the synthesis. Additionally, exploring alternative, less toxic cyanide sources is a key aspect of greening the synthesis.

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic routes. This includes the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, and the adoption of energy-efficient techniques like microwave-assisted synthesis. These approaches not inhand shorten reaction times but also often lead to higher yields and purities. The ultimate goal is to develop a streamlined, scalable, and economically viable synthesis that minimizes waste and adheres to the principles of sustainable chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Palladium-Catalyzed Cyanation | High efficiency, functional group tolerance | Development of reusable catalysts, use of non-toxic cyanide sources |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction parameters, solvent-free conditions |

| Flow Chemistry | Improved safety and scalability, precise control | Miniaturization of reactors, integration of in-line purification |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering for specific transformations |

Advanced Spectroscopic Characterization to Elucidate Complex Dynamics

A deeper understanding of the structure-property relationships of 7-cyano-2-naphthoic acid and its derivatives hinges on the application of advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy provide fundamental structural information, future research will delve into more sophisticated analyses to probe the molecule's complex dynamics and electronic behavior.

Techniques such as fluorescence spectroscopy will be instrumental in characterizing the photophysical properties of this compound and its derivatives. The cyano and naphthoic acid moieties can influence the molecule's fluorescence emission and quantum yield, making it a potential candidate for use as a fluorescent probe or in optoelectronic devices. Time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics and energy transfer processes.

Computational spectroscopy will also play a crucial role in complementing experimental data. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict spectroscopic properties, elucidate electronic transitions, and model the molecule's behavior in different environments. This synergistic approach of combining experimental and computational methods will be essential for a comprehensive understanding of the complex dynamics of this compound at the molecular level.

| Spectroscopic Technique | Information Gained | Future Research Directions |

| 2D NMR Spectroscopy (COSY, HMBC, HSQC) | Detailed structural connectivity, unambiguous assignment of protons and carbons | Studies of intermolecular interactions and conformational analysis |

| Fluorescence Spectroscopy | Emission and excitation spectra, quantum yield, lifetime | Development of fluorescent probes, investigation of solvatochromism |

| Time-Resolved Spectroscopy | Excited-state dynamics, energy and charge transfer processes | Understanding photoinduced processes for materials applications |

| Computational Spectroscopy (DFT) | Prediction of spectroscopic data, electronic structure analysis | Correlation of theoretical predictions with experimental observations |

Rational Design of Highly Selective and Potent Derivatives for Specific Applications

The scaffold of this compound presents a promising starting point for the rational design of novel derivatives with tailored properties for specific applications, particularly in the realm of medicinal chemistry. The strategic modification of the naphthalene (B1677914) core and the functional groups can lead to compounds with enhanced biological activity, improved selectivity, and favorable pharmacokinetic profiles.

Structure-activity relationship (SAR) studies will be a cornerstone of this research, systematically exploring how different substituents at various positions on the naphthalene ring influence the molecule's interaction with biological targets. Computational modeling and molecular docking simulations can guide the design process by predicting the binding affinity and mode of interaction of virtual compounds with specific proteins or enzymes. This in silico approach can significantly streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

The cyano and carboxylic acid groups offer versatile handles for chemical modification, allowing for the introduction of a wide range of functional moieties. For example, the carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate solubility, cell permeability, and target engagement. The goal is to develop a library of this compound derivatives and to identify lead compounds with high potency and selectivity for therapeutic targets, such as enzymes or receptors implicated in various diseases.

Integration into Novel Multifunctional Materials and Devices

The unique electronic and structural features of this compound make it an attractive building block for the development of novel multifunctional materials and devices. Its rigid, planar naphthalene core and the presence of electron-withdrawing cyano and carboxylic acid groups suggest its potential for applications in organic electronics and materials science.

One promising avenue of research is the incorporation of this compound into organic semiconductors. Naphthalene-based materials are known for their good charge transport properties, and the introduction of a cyano group can further enhance their electron-accepting capabilities, making them suitable for use in n-type organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The carboxylic acid group can be used to anchor the molecule to surfaces or to facilitate self-assembly into well-ordered thin films, which is crucial for device performance.

Furthermore, this compound can serve as a versatile ligand for the construction of metal-organic frameworks (MOFs). The carboxylic acid can coordinate to metal ions, while the cyano group can either participate in coordination or be available for post-synthetic modification. The resulting MOFs could exhibit interesting properties for applications in gas storage, catalysis, and sensing. The design and synthesis of novel polymers and co-polymers incorporating the this compound moiety is another area with significant potential for creating materials with tailored optical and electronic properties.

| Material/Device Application | Role of this compound | Potential Advantages |

| Organic Field-Effect Transistors (OFETs) | n-type organic semiconductor | Good electron mobility, thermal stability |

| Organic Light-Emitting Diodes (OLEDs) | Electron transport or emissive layer material | Tunable electronic properties, potential for deep blue emission |

| Metal-Organic Frameworks (MOFs) | Organic linker | Porous materials for gas storage, catalysis, and sensing |

| Functional Polymers | Monomer unit | Materials with tailored optical and electronic properties |

In-depth Mechanistic Understanding of Biological Interactions at the Molecular Level

A fundamental understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for the development of safe and effective therapeutic agents. Future research in this area will focus on elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds.

Biophysical techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the binding of this compound derivatives to their protein targets. This will reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding affinity and selectivity.

Molecular dynamics (MD) simulations can complement these experimental studies by providing a dynamic picture of the binding process and the conformational changes that occur upon ligand binding. These simulations can also be used to calculate binding free energies and to identify "hot spots" for interaction, which can guide the further optimization of lead compounds. Understanding the molecular basis of the biological activity of this compound derivatives will be essential for translating their therapeutic potential into clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.